

4-Cyanopiperidine: A Versatile Precursor in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Cyanopiperidine

Cat. No.: B019701

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanopiperidine is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of pharmaceutical agents. Its rigid piperidine core is a common motif in numerous biologically active molecules, offering a three-dimensional scaffold that can be readily functionalized. The cyano group provides a valuable synthetic handle for various chemical transformations, allowing for the introduction of diverse pharmacophores. This technical guide explores the utility of **4-cyanopiperidine** as a precursor in the development of two significant classes of therapeutic agents: Janus kinase (JAK) inhibitors, exemplified by Tofacitinib, and C-C chemokine receptor type 5 (CCR5) antagonists, represented by Vicriviroc.

Synthesis of 4-Cyanopiperidine Hydrochloride

A common and efficient method for the preparation of **4-cyanopiperidine** is through the dehydration of isonipecotamide. The resulting **4-cyanopiperidine** is often converted to its hydrochloride salt for improved stability and handling.

Experimental Protocol: Synthesis of 4-Cyanopiperidine Hydrochloride from Isonipecotamide

Materials:

- Isonipecotamide
- Dibutylformamide
- Thionyl chloride
- Toluene

Procedure:

- To a stirred suspension of isonipecotamide (5 g, 39 mmol) and dibutylformamide (12.3 g, 78.0 mmol) in toluene (29 ml), thionyl chloride (13.9 g, 117 mmol) is added dropwise at 0°C over 15 minutes.
- The reaction mixture is then stirred at 0°C for 3 days.
- The resulting suspension is filtered, and the filter residue is washed with toluene.
- After drying under vacuum, 4.43 g of **4-cyanopiperidine** hydrochloride is obtained as a colorless solid.

Quantitative Data: Synthesis of 4-Cyanopiperidine Hydrochloride

Parameter	Value
Starting Material	Isonipecotamide
Product	4-Cyanopiperidine HCl
Yield	74.7% of theory
Purity (GC analysis)	96.4% (w/w)

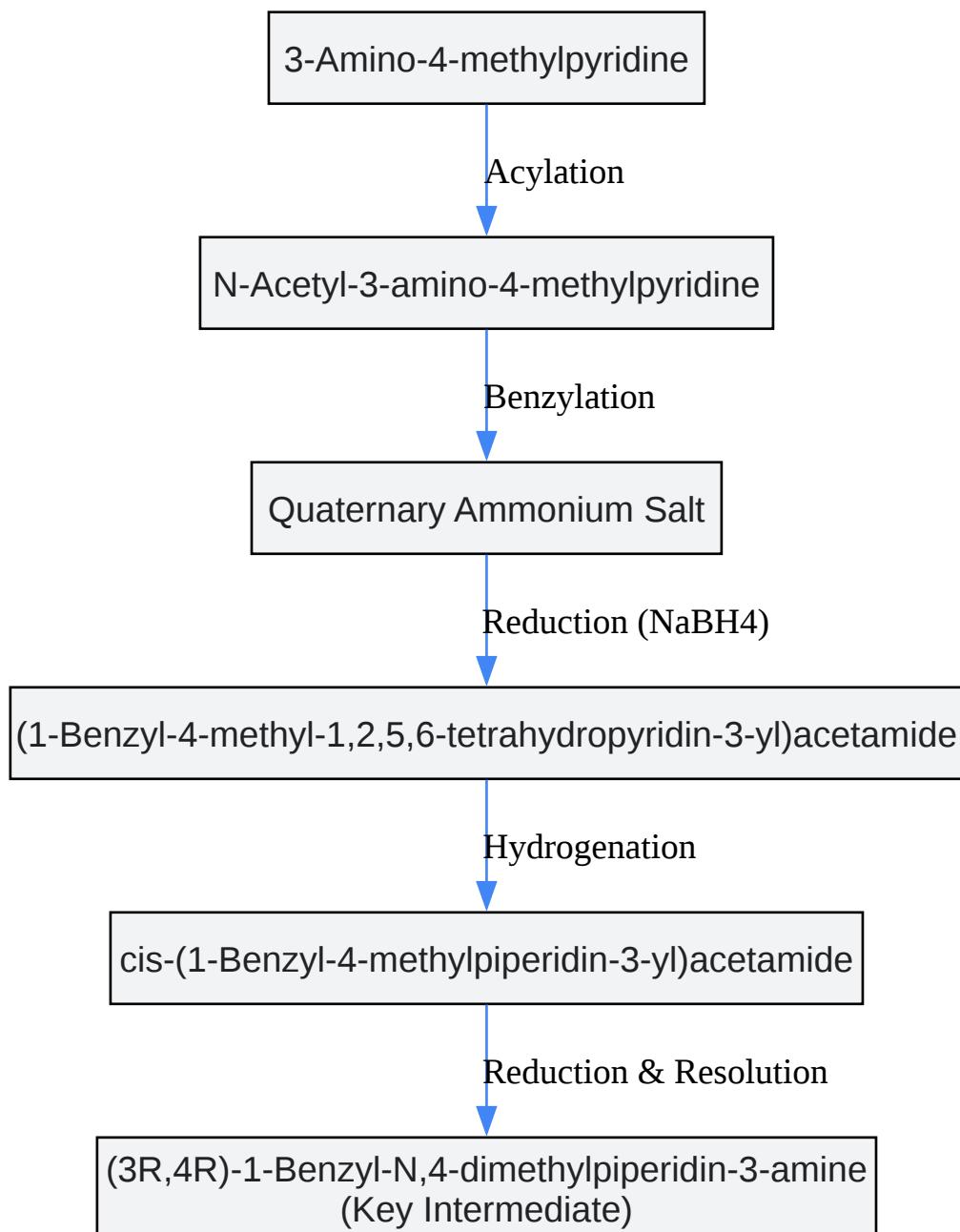
Application in the Synthesis of Janus Kinase (JAK) Inhibitors: The Case of Tofacitinib

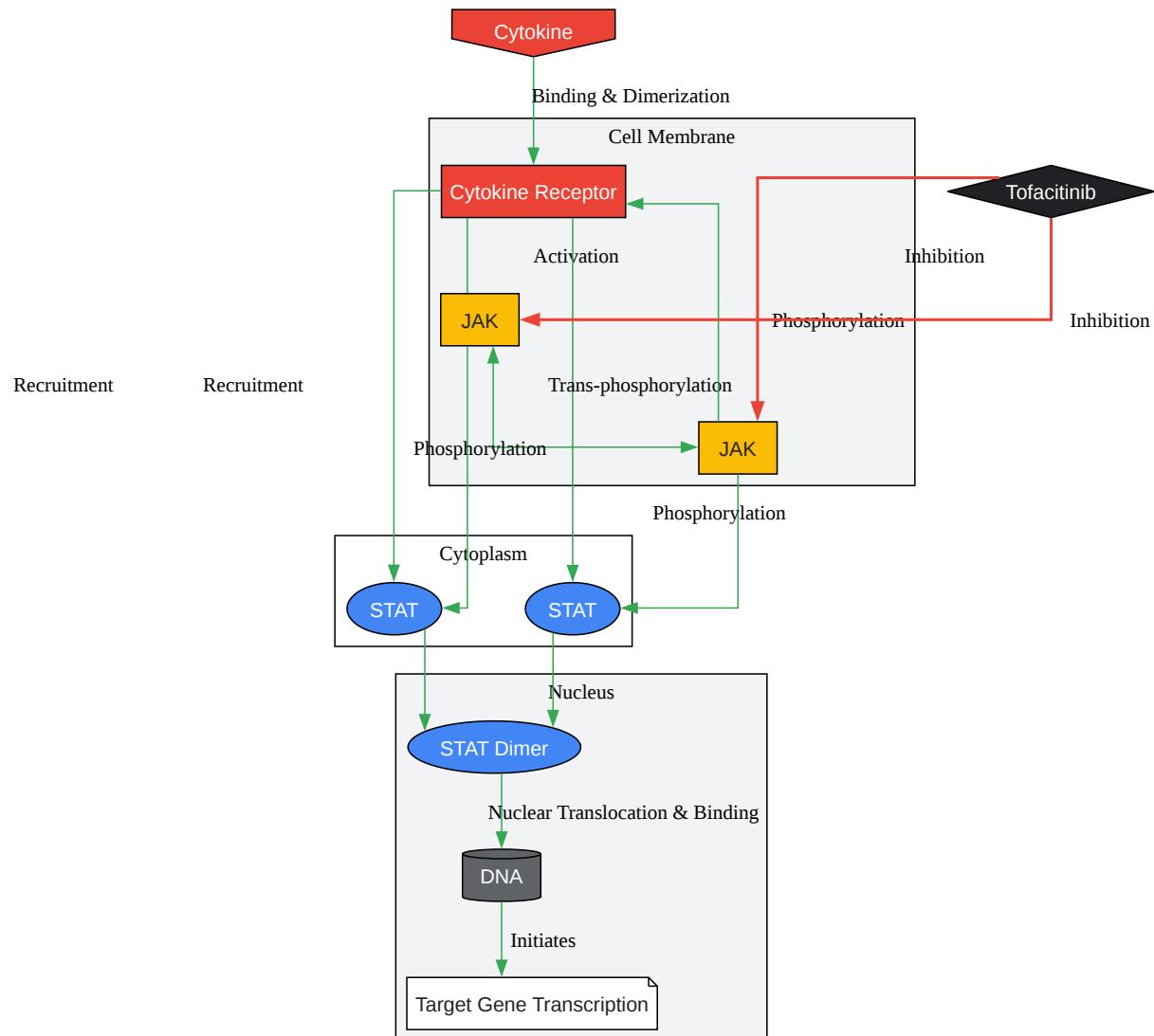
Tofacitinib is a potent inhibitor of the Janus kinase family of enzymes and is approved for the treatment of rheumatoid arthritis and other inflammatory diseases. A key intermediate in the

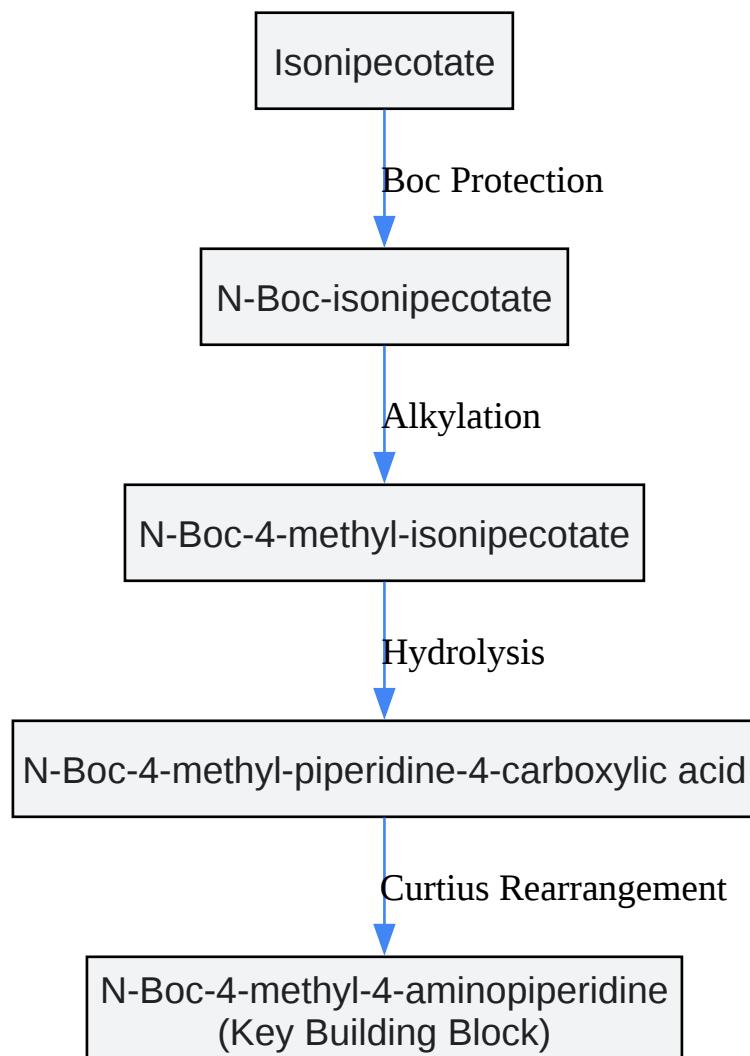
synthesis of Tofacitinib is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, which can be synthesized from precursors related to **4-cyanopiperidine**, such as 3-amino-4-methylpyridine.

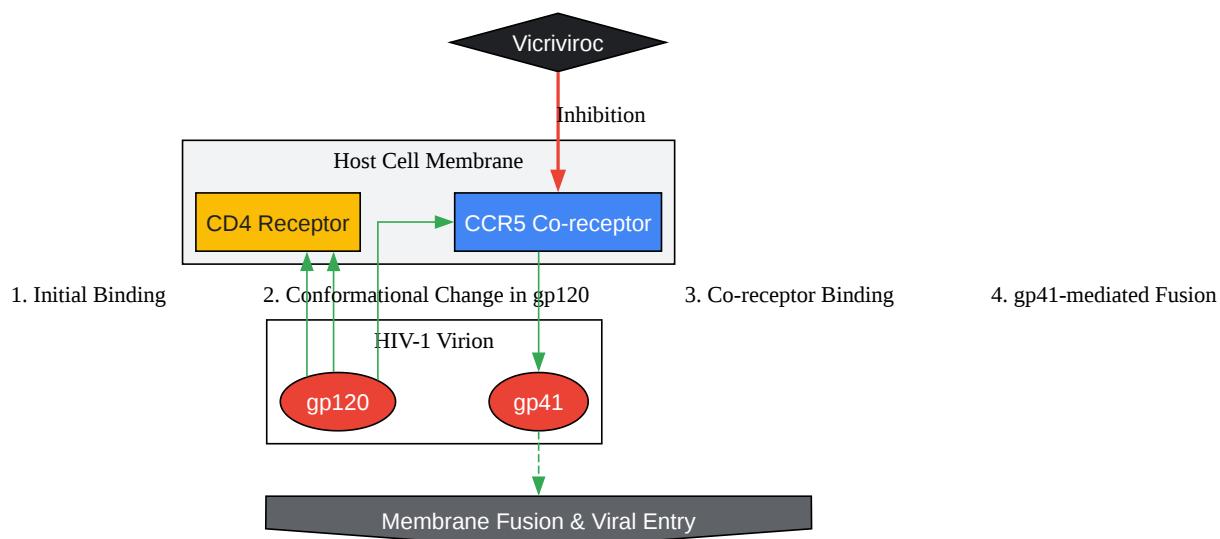
Synthetic Workflow for a Key Tofacitinib Intermediate

The following diagram illustrates a synthetic approach to a key chiral piperidine intermediate for Tofacitinib, starting from 3-amino-4-methylpyridine.









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